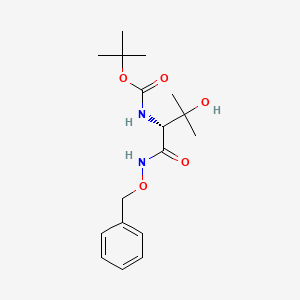

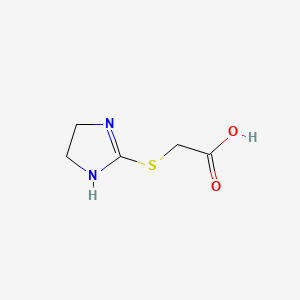

(R)-tert-Butyl (1-((benzyloxy)amino)-3-hydroxy-3-methyl-1-oxobutan-2-yl)carbamate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

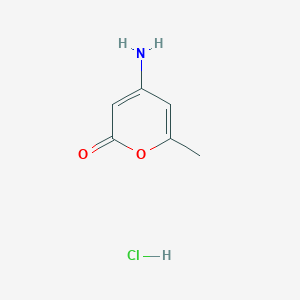

“®-tert-Butyl (1-((benzyloxy)amino)-3-hydroxy-3-methyl-1-oxobutan-2-yl)carbamate” is a complex organic compound. It contains a carbamate group, which is a functional group derived from carbamic acid and has the general structure -[C(=O)O]- . The compound also contains a benzyloxy group, which is a benzyl group attached to an oxygen atom .

Synthesis Analysis

The synthesis of such compounds often involves the use of protecting groups for amines, which are essential for the synthesis of peptides . Carbamates, like the one in this compound, are useful protecting groups for amines and can be installed and removed under relatively mild conditions . One of the most common carbamate protecting groups is the t-butyloxycarbonyl (Boc) protecting group .Molecular Structure Analysis

The molecular structure of this compound is likely complex due to the presence of multiple functional groups. The carbamate group, benzyloxy group, and the ®-tert-butyl group all contribute to the overall structure of the molecule .Chemical Reactions Analysis

The chemical reactions involving this compound likely involve the carbamate group. Carbamate formation from CO2 and amines is an attractive synthetic strategy . Such reactions can be mediated by superbases, with previous implications that zwitterionic superbase–CO2 adducts are able to actively transfer the carboxylate group to various substrates .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure and the nature of its functional groups. Carbamates, for example, are known to have strong affinity for various electrophiles, including CO2 .Wissenschaftliche Forschungsanwendungen

Pharmaceutical Medicine

This compound is a pharmaceutical intermediate commonly used in the synthesis of pharmaceutical raw materials . It is mainly used for the synthesis of the local anesthetic drug edoxaban . Edoxaban is a drug used in anesthesia surgery and pain management .

Neurobehavioral Toxicology

Carbamic acid is a compound that forms salts and esters known as carbamates . It is used as a chemical intermediate in the production of the drugs pyrod-istigmine bromide, neostigmine bromide, and neostigmine methosulfate .

Agrochemicals

Carbamate insecticides, like certain drugs used for the treatment of myasthenia gravis (e.g., pyridostigmine), derive from carbamic acid . They inhibit the activity of AChE . The main differences between OPs and carbamate insecticides are as follows:

- Carbamates do not require metabolic bioactivation, though some metabolites may retain anti-AChE activity .

- Inhibition of AChE is transient and rapidly reversible .

- Carbamylated AChE does not undergo the aging reaction .

Peptide Synthesis

N-(Protected α-aminoacyl)benzotriazoles are powerful acylating agents, and they are used frequently for preparing peptides and their mimetics and conjugates . The present paper describes the synthesis and characterization of a new benzyl {2-[(2-(1H-benzo[d][1,2,3]triazol-1-yl)-2-oxoethyl)amino]-2-oxoethyl} carbamate .

Organic Synthesis

The preparation of this compound is usually carried out by organic synthesis methods . It can be dissolved in some non-polar solvents, such as methanol, ether, dichloromethane, etc .

Biochemistry

Studies on the influence of the polymers on the catalysis of the reaction of 1, 3-butadiene carbamic acid benzyl ester and N,N-dimethylacrylamide demonstrated a 20-fold enhancement of the rate of the reaction relative to the solution phase reaction .

Safety and Hazards

Based on the safety data sheet for a related compound, ®-(+)-2-Amino-3-benzyloxy-1-propanol, it can cause severe skin burns and eye damage, and may cause respiratory irritation . It’s important to handle such compounds with care, using appropriate personal protective equipment and following safe laboratory practices .

Wirkmechanismus

Mode of Action

Carbamates typically function by forming a reversible bond with their target, altering the target’s function . The benzyloxy group in this compound could potentially enhance its lipophilicity, aiding in its interaction with hydrophobic pockets of target proteins .

Biochemical Pathways

Without specific information on the compound’s targets, it’s challenging to outline the exact biochemical pathways it affects. Carbamates are often involved in pathways related to neurotransmission, enzyme inhibition, and cellular signaling .

Pharmacokinetics

Carbamates are generally well-absorbed and distributed throughout the body, metabolized primarily in the liver, and excreted in urine . The presence of the tert-butyl and benzyloxy groups may influence the compound’s pharmacokinetic properties, potentially affecting its bioavailability .

Result of Action

As a carbamate, it may exert effects related to the modulation of its target’s function, potentially leading to changes in cellular signaling, enzyme activity, or neurotransmission .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, the stability of carbamates can be affected by pH, with extreme pH conditions potentially leading to hydrolysis . Additionally, the presence of other molecules can influence the compound’s efficacy through competitive or non-competitive interactions .

Eigenschaften

IUPAC Name |

tert-butyl N-[(2R)-3-hydroxy-3-methyl-1-oxo-1-(phenylmethoxyamino)butan-2-yl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N2O5/c1-16(2,3)24-15(21)18-13(17(4,5)22)14(20)19-23-11-12-9-7-6-8-10-12/h6-10,13,22H,11H2,1-5H3,(H,18,21)(H,19,20)/t13-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVDWRNZTWXJRST-ZDUSSCGKSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C(=O)NOCC1=CC=CC=C1)C(C)(C)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](C(=O)NOCC1=CC=CC=C1)C(C)(C)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Carbamic acid, N-[(1R)-2-hydroxy-2-methyl-1-[[(phenylmethoxy)amino]carbonyl]propyl]-, 1,1-dimethylethyl ester | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

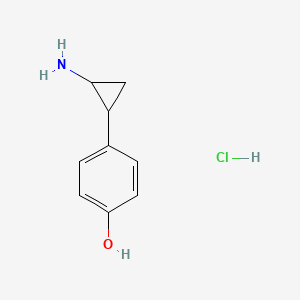

![benzyl N-[(1S,3R)-rel-3-hydroxycyclopentyl]carbamate](/img/structure/B6592334.png)

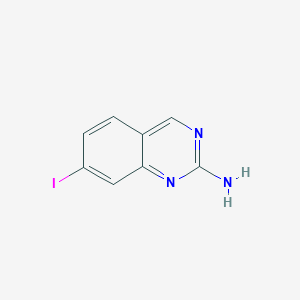

![8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid hydrate](/img/structure/B6592374.png)

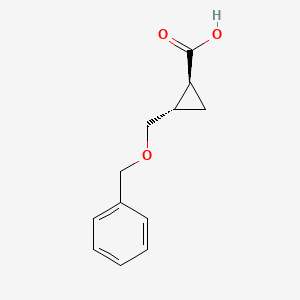

![tert-Butyl 6-oxa-5-thia-4-azaspiro[2.4]heptane-4-carboxylate 5,5-dioxide](/img/structure/B6592416.png)